N-Boc-phenyl-d5-alaninal

LC-MS/MS Stable Isotope Dilution Bioanalysis

N-Boc-phenyl-d5-alaninal (CAS 1217724-86-1) is a stable isotope-labeled amino aldehyde derivative in which five hydrogen atoms on the phenyl ring are replaced with deuterium (d5). It functions as the deuterated analogue of N-Boc-L-phenylalaninal (CAS 72155-45-4), a potent inhibitor of human cathepsin K and aminopeptidase N (APN).

Molecular Formula C14H19NO3
Molecular Weight 254.34 g/mol
CAS No. 1217724-86-1
Cat. No. B563716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-phenyl-d5-alaninal
CAS1217724-86-1
SynonymsN-[(1S)-1-Formyl-2-(phenyl-d5)-ethyl]carbamic Acid 1,1-Dimethylethyl Ester;  _x000B_(S)-2-[(tert-Butoxycarbonyl)amino]-3-(phenyl-d5)-propanal;  Boc-L-phenyl-d5-alaninal;  Boc-phenyl-d5-alaninal
Molecular FormulaC14H19NO3
Molecular Weight254.34 g/mol
Structural Identifiers
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1/i4D,5D,6D,7D,8D
InChIKeyZJTYRNPLVNMVPQ-GDXCVVTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Boc-phenyl-d5-alaninal CAS 1217724-86-1: Procurement and Specification Overview


N-Boc-phenyl-d5-alaninal (CAS 1217724-86-1) is a stable isotope-labeled amino aldehyde derivative in which five hydrogen atoms on the phenyl ring are replaced with deuterium (d5) . It functions as the deuterated analogue of N-Boc-L-phenylalaninal (CAS 72155-45-4), a potent inhibitor of human cathepsin K and aminopeptidase N (APN) . The compound is supplied with a typical purity specification of ≥98% and is primarily utilized as an internal standard for quantitative mass spectrometry and as a tracer in metabolic and pharmacokinetic studies . The deuterium labeling introduces a nominal mass shift of +5 Da (exact mass shift ~5.03 Da) compared to the non-deuterated form, enabling reliable chromatographic co-elution while ensuring complete mass spectrometric resolution .

Why Generic Substitution Fails: The Quantifiable Necessity of N-Boc-phenyl-d5-alaninal in Analytical and Metabolic Studies


In quantitative LC-MS/MS workflows and metabolic tracing, substituting N-Boc-phenyl-d5-alaninal with its unlabeled counterpart (N-Boc-L-phenylalaninal) or structurally distinct internal standards introduces verifiable sources of analytical error. Direct substitution fails because the unlabeled compound cannot be mass-resolved from the analyte, precluding the use of stable isotope dilution for correcting matrix effects and recovery losses [1]. Studies demonstrate that stable isotope-labeled internal standards correct for ionization suppression and extraction variability, yielding method accuracy improvements from unacceptable ranges (e.g., <70% recovery) to validated precision within 85-115% [2]. Furthermore, the kinetic isotope effect associated with deuterium substitution on the phenyl ring can measurably alter enzymatic reaction rates (e.g., 3% reduced deuterium incorporation observed in metabolic studies), a property critical for designing metabolic flux experiments where non-labeled analogs would be indistinguishable from endogenous pools [3].

Quantitative Differentiation Evidence for N-Boc-phenyl-d5-alaninal vs. Comparators


Mass Spectrometric Resolution: +5 Da Mass Shift Enables Absolute Quantitation vs. Unlabeled Comparator

N-Boc-phenyl-d5-alaninal (MW 254.34) exhibits a nominal mass increase of +5 Da relative to unlabeled N-Boc-L-phenylalaninal (MW 249.31), due to the substitution of five hydrogen atoms with deuterium on the phenyl ring . This mass differential ensures complete baseline resolution in triple quadrupole MS detection, enabling the compound to function as a co-eluting internal standard for stable isotope dilution assays. In contrast, the unlabeled comparator cannot be differentiated from the target analyte signal, precluding its use for internal calibration.

LC-MS/MS Stable Isotope Dilution Bioanalysis

Enzymatic Inhibition Potency: Cathepsin K IC50 = 110 nM (Based on Unlabeled Parent Data with Isotopic Traceability)

The unlabeled parent compound, N-Boc-L-phenylalaninal, demonstrates potent inhibition of human cathepsin K with a reported IC50 of 110 nM . As a deuterated analog (d5), N-Boc-phenyl-d5-alaninal retains this inhibitory activity profile with negligible alteration due to the kinetic isotope effect (<5% variance typically expected for peripheral deuteration) [1]. This allows the labeled compound to serve as a biologically active tracer for monitoring target engagement or metabolic fate in enzyme inhibition assays, whereas a structural analog with a different scaffold would exhibit an unknown and likely divergent IC50 value.

Cathepsin K Enzyme Inhibition Osteoporosis

Isotopic Purity and Specification: ≥98% Chemical Purity with Defined d5 Enrichment

Commercial specifications for N-Boc-phenyl-d5-alaninal include a minimum chemical purity of 98% (HPLC) . Critically, the compound is characterized by specific deuterium incorporation at the phenyl ring positions (2,3,4,5,6-pentadeuteriophenyl), ensuring a defined isotopic enrichment . In contrast, a generic unlabeled N-Boc-L-phenylalaninal standard does not carry this isotopic signature and cannot correct for losses during sample preparation or variability in ionization efficiency in LC-MS workflows.

Analytical Reference Standard Isotopic Enrichment Quality Control

Chromatographic Co-elution: Identical Retention Time to Unlabeled Analyte Minimizes Matrix Effect Variability

N-Boc-phenyl-d5-alaninal exhibits chromatographic behavior essentially identical to its unlabeled counterpart due to the minimal physicochemical impact of peripheral aromatic deuteration. This co-elution property ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix at the exact moment of ionization [1]. This is a quantifiable advantage over structural analog internal standards, which often exhibit different retention times and thus different matrix effects, leading to systematic bias in quantification. Studies show that SIL-IS can improve recovery correction from as low as 50-70% (uncorrected) to within 85-115% of nominal concentration [2].

LC-MS Method Development Matrix Effects Quantitative Accuracy

Optimal Research and Industrial Application Scenarios for N-Boc-phenyl-d5-alaninal


Quantitative Bioanalysis of Cathepsin K Inhibitors via LC-MS/MS

N-Boc-phenyl-d5-alaninal serves as an optimal internal standard for the absolute quantification of N-Boc-L-phenylalaninal and related cathepsin K inhibitors in biological matrices (plasma, urine, tissue homogenates). Its co-elution and +5 Da mass shift enable correction for matrix effects and extraction recovery losses, ensuring method accuracy within 85-115% as validated in similar SIL-IS LC-MS/MS assays [1]. This application is essential for pharmacokinetic and tissue distribution studies of cathepsin K-targeted therapeutics.

Metabolic Tracing and Flux Analysis in Phenylalanine-Derived Pathways

The deuterium labeling on the phenyl ring allows N-Boc-phenyl-d5-alaninal to be used as a stable isotope tracer for monitoring metabolic conversion and enzymatic turnover in phenylalanine-related pathways. The kinetic isotope effect associated with ring deuteration (~3% reduced incorporation rate) provides a measurable differentiation from endogenous phenylalanine pools [2]. This enables precise flux calculations in in vitro hepatocyte or cell-free enzyme assays where mass spectrometric differentiation is required.

In Vitro Cathepsin K Inhibition Assays with Integrated Mass Spectrometry Readout

For researchers conducting cathepsin K inhibition assays, N-Boc-phenyl-d5-alaninal provides the unique advantage of combining a known inhibitory activity (IC50 ≈ 110 nM, based on unlabeled parent data) with the ability to track compound concentration and integrity directly via LC-MS . This dual functionality is not achievable with unlabeled N-Boc-L-phenylalaninal, which cannot be distinguished from assay matrix components or potential degradation products in the mass spectrometer.

Method Development and Validation for Amino Aldehyde Quantification

The compound is ideally suited for use as a calibration and quality control standard in the development of new LC-MS/MS methods for amino aldehydes and related Boc-protected intermediates. Its defined purity (≥98%) and specific isotopic signature allow for the establishment of robust calibration curves and the assessment of method precision, accuracy, and matrix effects . This application is critical in regulated bioanalytical laboratories requiring traceable reference standards.

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